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Compound of Interest

2-Chloro-4-methoxy-5-
Compound Name:

methylaniline
CAS No.: 344794-49-6
Cat. No.: B3382628

Get Quote

Technical Guide: 2-Chloro-4-methoxy-5-
methylaniline
Executive Summary

2-Chloro-4-methoxy-5-methylaniline (CAS: 344794-49-6) is a polysubstituted aniline
derivative serving as a critical pharmacophore in medicinal chemistry.[1] Characterized by its
electron-rich aromatic core balanced by the electron-withdrawing chlorine atom, it functions as
a "privileged scaffold" for constructing the ATP-binding hinge region of kinase inhibitors,
specifically targeting EGFR (Epidermal Growth Factor Receptor) mutations. Its unique
substitution pattern—combining steric bulk (methyl) with electronic modulation (chloro/methoxy)
—optimizes binding affinity and metabolic stability in drug candidates.

Molecular Architecture & Physiochemical Profile

The compound features a benzene ring tetrasubstituted with an amine, chlorine, methoxy, and
methyl group. This dense functionalization dictates its solubility, basicity, and reactivity profile.
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Fundamental Data

Property Specification

CAS Number 344794-49-6

IUPAC Name 2-Chloro-4-methoxy-5-methylaniline
Molecular Formula CsH10CINO

Molecular Weight 171.62 g/mol

SMILES NC1=CC(C)=C(OC)C=C1ClI

INChl Key GQFBKYDJLDUZIV-UHFFFAOYSA-N
Appearance Brown to dark-brown crystalline solid
Storage Condition 2-8°C (Inert atmosphere, light-sensitive)

Electronic & Steric Analysis

e Amine (C1): The primary nucleophile. Its basicity is slightly reduced by the inductive effect (-
I) of the ortho-chlorine but enhanced by the resonance donation (+M) of the para-methoxy

group.

e Chlorine (C2): Provides lipophilicity and metabolic blockage at the ortho position, preventing
oxidative metabolism.

o Methoxy (C4): A strong electron-donating group (EDG) that increases electron density at the
amine, enhancing nucleophilicity for coupling reactions.

o Methyl (C5): Adds steric bulk, often crucial for inducing the correct conformational twist in
biaryl drug molecules to fit into hydrophobic pockets of enzymes.

Synthetic Pathways & Process Chemistry

The synthesis of 2-Chloro-4-methoxy-5-methylaniline is typically achieved via a
regioselective nitration-reduction sequence starting from 4-Chloro-2-methoxytoluene. This
route leverages the synergistic directing effects of the methoxy and methyl groups to install the
nitrogen at the desired position.
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Reaction Mechanism Visualization

The following diagram illustrates the regioselective logic where the para-directing power of the
methoxy group dominates, directing nitration to the C5 position (relative to toluene numbering).

Nitration Reduction

HNO3 / H2S04 Fe / NH4CI or H2/Pd-C
4-Chloro-2-methoxytoluene 0-5°C (Regioselective: Intermediate Reflux > Target:
(Precursor) 2-Chloro-4-methoxy-5-methylnitrobenzene 2-Chloro-4-methoxy-5-methylaniline

Click to download full resolution via product page

Figure 1: Synthetic workflow leveraging cooperative directing effects to install the amine
functionality.

Detailed Experimental Protocol

Step 1: Regioselective Nitration

e Charge: In a chemically resistant reactor, dissolve 4-Chloro-2-methoxytoluene (1.0 eq) in
concentrated H2SOa (5.0 vol).

o Cool: Lower internal temperature to 0—-5°C using a cryostat.

» Addition: Dropwise add fuming HNOs (1.1 eq) over 60 minutes, maintaining temperature
<10°C. Note: The methoxy group strongly activates the para-position (C5), directing the nitro
group precisely where the amine is required.

e Quench: Pour reaction mixture onto crushed ice/water.

« |solation: Filter the precipitated yellow solid (2-Chloro-4-methoxy-5-methylnitrobenzene).
Wash with cold water until pH is neutral. Recrystallize from ethanol if necessary.

Step 2: Bechamp Reduction (Iron/Ammonium Chloride)
e Suspension: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).

o Catalyst: Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
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o Reflux: Heat to vigorous reflux (approx. 78°C) for 2—4 hours. Monitor consumption of starting
material via TLC or HPLC.

o Workup: Hot filter through a Celite pad to remove iron oxides.

 Purification: Concentrate the filtrate. Alkalinize with NaHCOs and extract with Ethyl Acetate.
Dry over Na2SOa4 and concentrate to yield the brown solid product.

Reactivity & Functionalization

This aniline is a versatile building block. Its reactivity is defined by the availability of the amine
for nucleophilic attack and the aromatic ring for electrophilic substitution.

. Reagent / L.
Reaction Type . Outcome Application
Condition
Linkage to kinase
Acylation / Amide ] ] ] hinge-binder scaffolds
) Acyl Chlorides / HATU  Amide Formation ) )
Coupling (e.g., Quinazolines,
Pyrimidines).
Synthesis of urea-
Isocyanate Formation Triphosgene / DIPEA Urea Formation based inhibitors or
PROTAC linkers.
Conversion to halides
Sandmeyer Reaction NaNO:z / CuX Diazonium Salt or nitriles for scaffold
diversification.
Modulating solubility
] o Aldehydes / ]
Reductive Amination Secondary Amine and pKa of the drug
NaBH(OACc)s

candidate.

Application Vector: Pharmaceutical Intermediates

The 2-Chloro-4-methoxy-5-methylaniline motif is structurally homologous to the "tail" regions
of several 3rd-generation EGFR inhibitors.
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o Kinase Selectivity: The 2-chloro substituent often occupies a small hydrophobic pocket in the
ATP binding site, improving selectivity against Wild-Type (WT) EGFR while maintaining
potency against T790M mutants.

o Metabolic Stability: The combination of the chlorine and methyl groups on the phenyl ring
hinders CYP450-mediated oxidation, prolonging the half-life of the final drug molecule.

 PROTAC Development: Recent research utilizes this aniline as a handle for E3 ligase
recruitment linkers in the degradation of oncogenic proteins [1].

Safety & Handling Protocols (E-E-A-T)
As an aromatic aniline derivative, this compound poses specific toxicological risks.

o Acute Toxicity: Harmful if swallowed or inhaled. Potential for Methemoglobinemia (oxidation
of hemoglobin), leading to cyanosis.

o Skin Sensitization: May cause allergic skin reactions.

o Carcinogenicity: Suspected carcinogen (Category 2). Handle with extreme caution.
Self-Validating Safety System:

e Engineering Controls: Always handle inside a certified fume hood.

o PPE: Double nitrile gloves, lab coat, and safety goggles.

o Decontamination: In case of spill, treat with dilute acetic acid followed by absorption with
sand/vermiculite. Do not use bleach (potential for chloroamine formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1.219975-91-4|6-Chloro-3-methoxy-2-methylaniline|BLD Pharm [bldpharm.com]

e To cite this document: BenchChem. [2-Chloro-4-methoxy-5-methylaniline fundamental
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3382628/docs#2-chloro-4-methoxy-5-methylaniline-
fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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